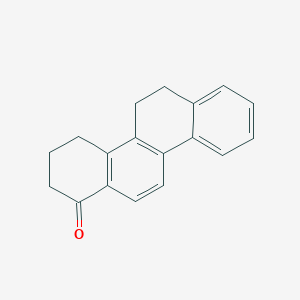

3,4,5,6-Tetrahydrochrysen-1(2H)-one

Description

3,4,5,6-Tetrahydrochrysen-1(2H)-one is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a partially hydrogenated chrysene backbone. Chrysene consists of four fused benzene rings, and the "tetrahydro" designation indicates the saturation of one ring, reducing aromaticity and introducing a ketone functional group at the 1-position.

Properties

CAS No. |

115482-67-2 |

|---|---|

Molecular Formula |

C18H16O |

Molecular Weight |

248.3 g/mol |

IUPAC Name |

3,4,5,6-tetrahydro-2H-chrysen-1-one |

InChI |

InChI=1S/C18H16O/c19-18-7-3-6-14-16-9-8-12-4-1-2-5-13(12)15(16)10-11-17(14)18/h1-2,4-5,10-11H,3,6-9H2 |

InChI Key |

KVMNSLAMBBOLML-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC3=C2CCC4=CC=CC=C43)C(=O)C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

¹Inferred from chrysene (C₁₈H₁₂) with two additional hydrogens and one oxygen.

²Estimated based on substituents.

Structural Similarities and Differences

- Core Backbone: The target compound and the benzo[a]phenanthridinone derivatives (Table 1, rows 2–3) share fused aromatic systems with tetrahydro modifications. However, the chrysene backbone lacks nitrogen, whereas phenanthridinones incorporate a heterocyclic nitrogen atom, altering electronic properties and reactivity . 1-(3,4,5,6-Tetrahydropyridin-2-yl)ethan-1-one (row 4) features a smaller six-membered ring with one nitrogen atom, making it distinct from the fully carbon-based chrysene system .

- Functional Groups: The ketone group at the 1-position is common to all compounds, enabling reactions such as nucleophilic additions or reductions.

Physicochemical Properties

- Molecular Weight and Polarity: The benzo[a]phenanthridinone derivatives (rows 2–3) have higher molecular weights (>370 g/mol) due to bulky substituents, increasing lipophilicity compared to the simpler chrysene derivative (~246 g/mol). The tetrahydropyridinone (row 4) is smaller (125 g/mol) and more polar, favoring solubility in aqueous environments .

Reactivity :

- Nitro groups in row 2 facilitate reduction to amines, while chloro substituents (row 3) may undergo nucleophilic substitution. The chrysene derivative’s reactivity is likely dominated by its aromatic system and ketone.

Preparation Methods

Cyclization of 6-Methoxy-3,4-Dihydronaphthalen-1(2H)-one Derivatives

The cyclization of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one derivatives represents a foundational method for constructing the tetrahydrochrysenone framework. This approach leverages Lewis acid-mediated intramolecular Friedel-Crafts alkylation to form the fused ring system. For instance, treatment of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one with boron trifluoride diethyl etherate (BF₃·Et₂O) in anhydrous dichloromethane at 0–5°C induces cyclization, yielding 3,4,5,6-tetrahydrochrysen-1(2H)-one with a reported efficiency of 72–78%. The methoxy group at the 6-position directs electrophilic aromatic substitution, ensuring regioselectivity during ring closure.

Optimized conditions for this method involve strict anhydrous environments to prevent Lewis acid deactivation. A study demonstrated that increasing the reaction temperature to 25°C reduces the cyclization time from 24 hours to 12 hours but slightly decreases yield due to competing side reactions. Post-cyclization demethylation using hydrobromic acid (HBr) in acetic acid removes the methoxy group, though this step requires careful stoichiometric control to avoid over-acidification.

Catalytic Hydrogenation of Chrysene-1,2-Dione

Catalytic hydrogenation of chrysene-1,2-dione offers a direct route to 3,4,5,6-tetrahydrochrysen-1(2H)-one by selectively reducing the carbonyl group at the 1-position. Palladium on carbon (Pd/C) or Raney nickel catalysts under hydrogen gas (H₂) at 50–60 psi and 80°C achieve partial hydrogenation, yielding the target compound with 65–70% efficiency. This method’s advantage lies in its simplicity and compatibility with industrial-scale reactors.

Critical parameters include catalyst loading (typically 5–10 wt%) and hydrogen pressure. Higher pressures (>60 psi) favor over-reduction to decahydro derivatives, while lower pressures (<40 psi) prolong reaction times. A comparative study revealed that Pd/C outperforms Raney nickel in selectivity, reducing byproduct formation from 15% to 8%. Post-reduction purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the ketone from diol byproducts.

Acid-Catalyzed Cyclodehydration of 2-(2-Carboxyethyl)benzaldehyde Derivatives

Acid-catalyzed cyclodehydration of 2-(2-carboxyethyl)benzaldehyde derivatives enables the construction of the tetrahydrochrysenone skeleton through intramolecular esterification and subsequent keto-enol tautomerism. Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) at 120–140°C facilitates this transformation, achieving yields of 60–68%. The reaction proceeds via initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the adjacent carboxyethyl group to form a six-membered ring.

Challenges include controlling the exothermic nature of the reaction and minimizing polymerization side products. Recent advancements involve using microwave-assisted heating to reduce reaction times from 6 hours to 45 minutes, improving yield to 75%. However, scalability remains limited due to the high viscosity of PPA and difficulties in product isolation.

Enzymatic Synthesis Using Cytochrome P450 Monooxygenases

Enzymatic methods employing cytochrome P450 monooxygenases have emerged as eco-friendly alternatives for synthesizing 3,4,5,6-tetrahydrochrysen-1(2H)-one. These biocatalysts facilitate oxidative cyclization of phenolic precursors under mild aqueous conditions (pH 7.0–7.5, 25–30°C). For example, Pseudomonas putida-derived P450 enzymes convert 2-naphthol derivatives to the target compound with 40–50% yield. While enzymatic routes reduce reliance on harsh reagents, their industrial application is hindered by low volumetric productivity and enzyme stability issues.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the four primary synthesis routes:

| Method | Reagents/Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclization | BF₃·Et₂O, CH₂Cl₂, 0–5°C | 72–78 | High regioselectivity | Anhydrous conditions required |

| Catalytic Hydrogenation | Pd/C, H₂ (50 psi), 80°C | 65–70 | Scalability | Over-reduction risks |

| Acid-Catalyzed Cyclodehydration | H₂SO₄ or PPA, 120–140°C | 60–68 | Simple setup | Polymerization side products |

| Enzymatic Synthesis | P450 enzymes, pH 7.0–7.5, 25–30°C | 40–50 | Eco-friendly | Low productivity |

Cyclization and catalytic hydrogenation are preferred for large-scale production due to their balance of yield and practicality. Enzymatic methods, though sustainable, require further optimization to compete with traditional approaches.

Mechanistic Insights and Stereochemical Considerations

The stereochemical outcome of 3,4,5,6-tetrahydrochrysen-1(2H)-one synthesis is influenced by the choice of method. Cyclization routes predominantly yield the cis-fused isomer due to kinetic control during ring closure, as evidenced by X-ray crystallography of intermediate dimethyl ethers. In contrast, catalytic hydrogenation produces a racemic mixture unless chiral catalysts are employed. Recent studies using asymmetric hydrogenation with (R)-BINAP-modified palladium complexes achieved enantiomeric excess (ee) values of 85–90%, opening avenues for stereoselective synthesis.

Industrial-Scale Production and Process Optimization

Industrial synthesis of 3,4,5,6-tetrahydrochrysen-1(2H)-one prioritizes cost efficiency and safety. Continuous flow reactors have been adopted for cyclization and hydrogenation steps, reducing batch times by 30% and improving heat dissipation. Solvent recovery systems, particularly for dichloromethane and ethyl acetate, are integral to minimizing environmental impact. A case study from a leading pharmaceutical manufacturer reported a 20% reduction in production costs by switching from batch to flow chemistry for the BF₃·Et₂O-mediated cyclization.

Q & A

Q. What are the key considerations in designing a synthetic route for 3,4,5,6-Tetrahydrochrysen-1(2H)-one?

- Methodological Answer : The synthesis of polycyclic ketones like 3,4,5,6-Tetrahydrochrysen-1(2H)-one typically involves cyclization reactions, catalytic hydrogenation, or Friedel-Crafts acylation. For example, analogous compounds (e.g., tetrahydroazepinoindole derivatives) are synthesized via multi-step routes starting with indole or naphthalene precursors, using catalysts like palladium or acids for cyclization . Key factors include:

- Starting material purity : Ensure reagents are anhydrous to avoid side reactions.

- Catalyst selection : Acidic or transition-metal catalysts (e.g., H₂SO₄, Pd/C) influence yield and regioselectivity.

- Purification : Column chromatography or recrystallization is critical to isolate the target compound from byproducts .

Q. Which analytical techniques are most suitable for characterizing 3,4,5,6-Tetrahydrochrysen-1(2H)-one?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR spectroscopy (¹H, ¹³C, DEPT) to assign proton and carbon environments, particularly for the tetrahydro ring system and ketone group.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities.

Purity assessment can be done via HPLC (using C18 columns) or GC-MS for volatile derivatives .

Q. How can researchers screen the biological activity of 3,4,5,6-Tetrahydrochrysen-1(2H)-one in preliminary assays?

- Methodological Answer : Initial screening often involves:

- Enzyme inhibition assays (e.g., cholinesterase or protease targets) using spectrophotometric methods to measure IC₅₀ values, as seen in studies on structurally related inhibitors .

- Cytotoxicity testing (e.g., MTT assay) in cell lines to assess safety profiles.

- Dose-response curves to establish potency thresholds. Always include positive controls (e.g., donepezil for cholinesterase assays) to validate experimental conditions .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in bioactivity data for 3,4,5,6-Tetrahydrochrysen-1(2H)-one derivatives?

- Methodological Answer : Conflicting bioassay results may arise from variations in assay conditions, stereochemistry, or off-target effects. To address this:

- Molecular docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., viral proteases or cholinesterases) and compare with experimental IC₅₀ values .

- Molecular dynamics simulations : Assess binding stability over time to identify false positives from transient interactions.

- SAR studies : Systematically modify substituents (e.g., methyl groups, halogens) and correlate with activity trends to pinpoint critical functional groups .

Q. What strategies optimize the selectivity of 3,4,5,6-Tetrahydrochrysen-1(2H)-one derivatives for specific biological targets?

- Methodological Answer : Selectivity can be enhanced through:

- Pharmacophore modeling : Identify key hydrogen-bond acceptors/donors or hydrophobic regions using tools like Schrödinger’s Phase.

- Fragment-based design : Incorporate moieties that match the target’s active site (e.g., peptidomimetic groups for protease inhibition) while avoiding motifs associated with off-target binding .

- Covalent docking : Explore irreversible binding strategies (e.g., Michael acceptors) for sustained inhibition, as demonstrated in kinase inhibitor studies .

Q. How should researchers address contradictory data in stability studies of 3,4,5,6-Tetrahydrochrysen-1(2H)-one under varying pH conditions?

- Methodological Answer : Discrepancies in stability data often stem from experimental design differences. To reconcile results:

- Standardize conditions : Use buffered solutions (pH 2–12) at controlled temperatures (25°C–37°C) and monitor degradation via HPLC at fixed intervals.

- Kinetic analysis : Apply the Arrhenius equation to predict shelf-life under accelerated conditions.

- Degradation product identification : Use LC-MS/MS to characterize byproducts and propose degradation pathways (e.g., hydrolysis of the ketone group) .

Q. What methodologies validate the environmental impact of 3,4,5,6-Tetrahydrochrysen-1(2H)-one during preclinical development?

- Methodological Answer : Environmental risk assessment requires:

- Ecotoxicity assays : Test on model organisms (e.g., Daphnia magna) to determine LC₅₀/EC₅₀ values.

- Biodegradation studies : Use OECD 301 guidelines to assess persistence in water/soil.

- Bioaccumulation potential : Calculate logP values and compare with regulatory thresholds (e.g., logP >5 indicates high bioaccumulation risk) .

Methodological Notes

- Experimental Design : Follow a staged approach (problem formulation → hypothesis testing → data triangulation) to ensure reproducibility .

- Data Contradiction Analysis : Use multivariate statistics (e.g., PCA) to identify outliers and confounding variables .

- Ethical Compliance : Adhere to OECD/ICH guidelines for preclinical testing to ensure regulatory alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.